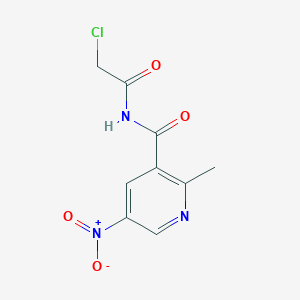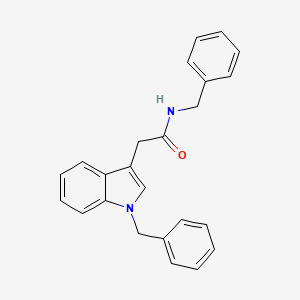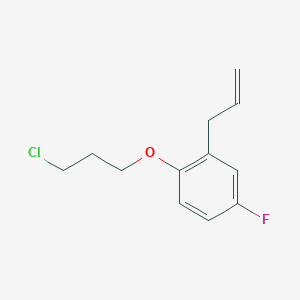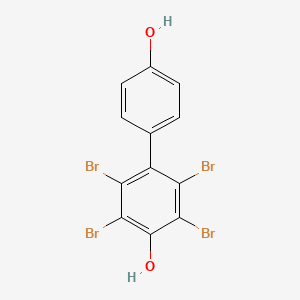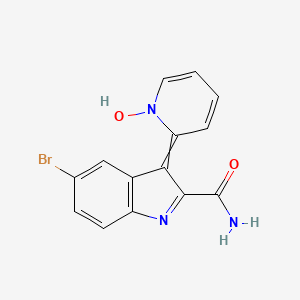![molecular formula C5H7ClN4OS B14619629 {[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride CAS No. 57235-86-6](/img/structure/B14619629.png)
{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride is a chemical compound that features a tetrazole ring, a sulfanyl group, and an acetyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride typically involves the reaction of 5-methyl-2H-tetrazole with a suitable sulfanylating agent, followed by acetylation with acetyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The acetyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Cycloaddition Conditions: Elevated temperatures and the presence of catalysts
Major Products
Substitution Products: Various amides, esters, and thioesters.
Oxidation Products: Sulfoxides and sulfones.
Cycloaddition Products: New heterocyclic compounds
Scientific Research Applications
Chemistry
In organic synthesis, {[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride is used as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in drug development and as a tool in biochemical studies .
Industry
In the materials science field, the compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of {[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-methyl-2H-tetrazole and its various substituted forms.
Sulfanyl Acetyl Chlorides: Compounds with similar sulfanyl and acetyl chloride functionalities.
Uniqueness
Its tetrazole ring provides stability and biological activity, while the sulfanyl and acetyl chloride groups offer versatile reactivity for synthetic applications .
Properties
CAS No. |
57235-86-6 |
|---|---|
Molecular Formula |
C5H7ClN4OS |
Molecular Weight |
206.65 g/mol |
IUPAC Name |
2-[(5-methyltetrazol-2-yl)methylsulfanyl]acetyl chloride |
InChI |
InChI=1S/C5H7ClN4OS/c1-4-7-9-10(8-4)3-12-2-5(6)11/h2-3H2,1H3 |
InChI Key |
HHHQIMZSACBPOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=N1)CSCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)
